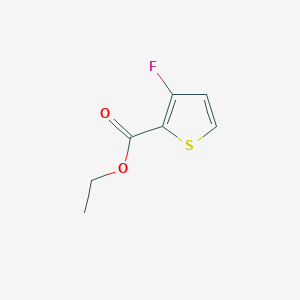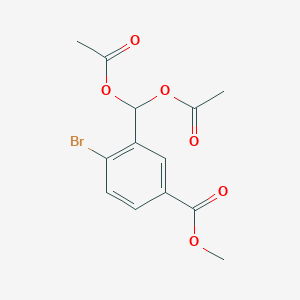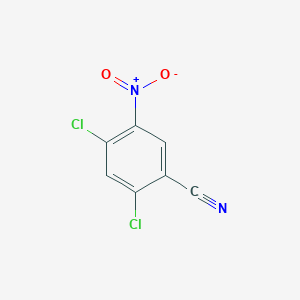
2,4-Dichloro-5-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-nitrobenzonitrile is an organic compound that belongs to the class of aromatic nitriles. It is characterized by the presence of two chlorine atoms and one nitro group attached to a benzene ring, along with a nitrile group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the direct ammoxidation of 2,4-dichlorobenzyl chloride. This method offers a higher yield at lower reaction temperatures compared to the ammoxidation of 2,4-dichlorotoluene . The reaction typically involves the use of a catalyst and an oxidizing agent to convert the starting material into the desired nitrile compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic ammoxidation of dichlorotoluenes. This process is favored due to its simplicity, cost-effectiveness, and environmentally friendly nature. The use of cheaper chlorotoluenes as starting materials and the high yield and purity of the products make this method economically viable .
化学反应分析
Types of Reactions
2,4-Dichloro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), or other metal catalysts are typically used.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is 2,4-dichloro-5-aminobenzonitrile.
Oxidation Reactions: Products can vary depending on the specific oxidizing agent and conditions used.
科学研究应用
2,4-Dichloro-5-nitrobenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biochemical pathways and as a tool for investigating enzyme functions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-dichloro-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dichloro-5-fluorobenzonitrile: Contains a fluorine atom instead of a nitro group, leading to different chemical properties and reactivity.
2,4-Dichloro-5-aminobenzonitrile: The amino group makes it more suitable for certain biological applications.
Uniqueness
2,4-Dichloro-5-nitrobenzonitrile is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C7H2Cl2N2O2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC 名称 |
2,4-dichloro-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H |
InChI 键 |
KNFLXGYKLFPNOS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)
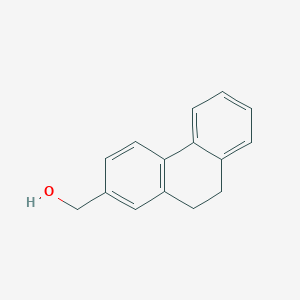
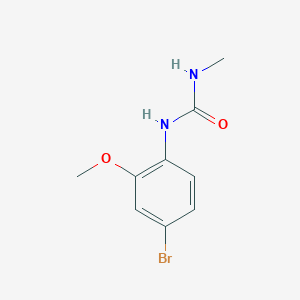
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)

![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
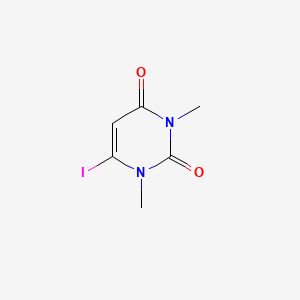
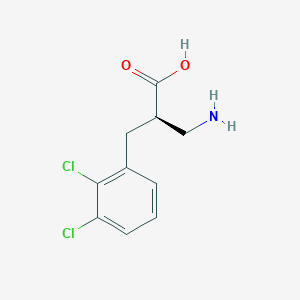

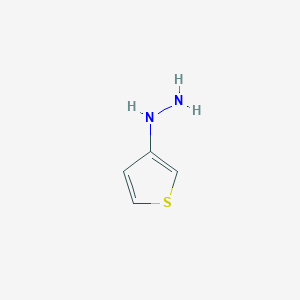
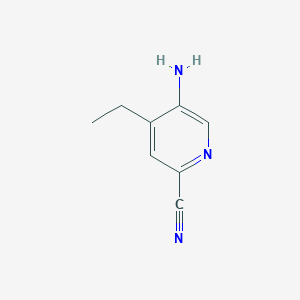
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
